Methanamine, 1-chloro-N,N-bis(chloromethyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, 1-chloro-N,N-bis(chloromethyl)-, can be synthesized through the chloromethylation of methanamine. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
- Methanamine reacts with formaldehyde to form a methylene bridge.
- The methylene bridge is then chlorinated using hydrochloric acid and zinc chloride as a catalyst.
- The resulting product is methanamine, 1-chloro-N,N-bis(chloromethyl)-.
Industrial Production Methods
In industrial settings, the production of methanamine, 1-chloro-N,N-bis(chloromethyl)-, follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methanamine, 1-chloro-N,N-bis(chloromethyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives or the removal of chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include methanamine derivatives with different substituents replacing the chlorine atoms.
Oxidation Reactions: Oxidized products such as chloromethyl oxides or other oxygenated derivatives.
Reduction Reactions: Reduced products with fewer chlorine atoms or completely dechlorinated methanamine.
Scientific Research Applications
Methanamine, 1-chloro-N,N-bis(chloromethyl)-, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of methanamine, 1-chloro-N,N-bis(chloromethyl)-, involves its reactivity with nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Methanamine, 1-chloro-N-(chloromethyl)-: Similar structure but with one less chlorine atom.
Methanamine, 1,1-bis(chloromethyl)-: Lacks the chlorine atom on the nitrogen.
Methanamine, N,N-dimethyl-: Contains methyl groups instead of chloromethyl groups.
Uniqueness
Methanamine, 1-chloro-N,N-bis(chloromethyl)-, is unique due to the presence of three chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1-chloro-N,N-bis(chloromethyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl3N/c4-1-7(2-5)3-6/h1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKILHUMTXVCAMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N(CCl)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295424 | |
Record name | 1-chloro-n,n-bis(chloromethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16395-67-8 | |
Record name | NSC101834 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-n,n-bis(chloromethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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